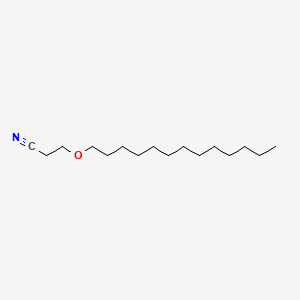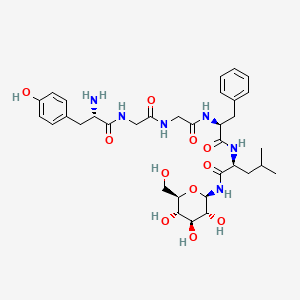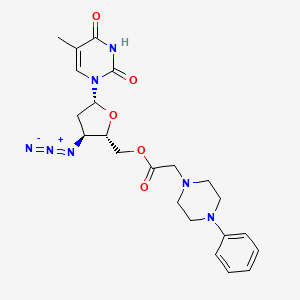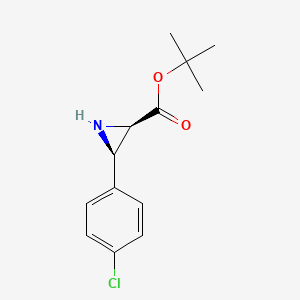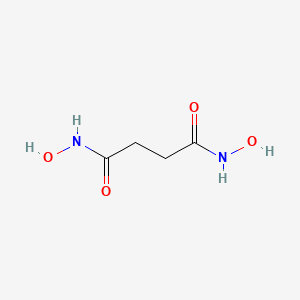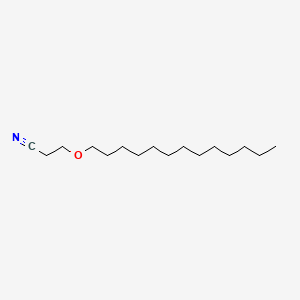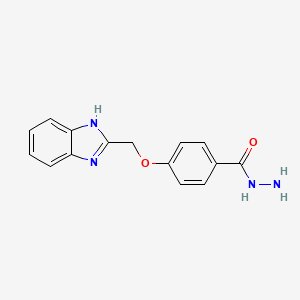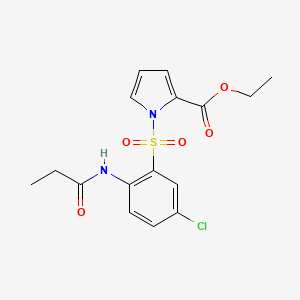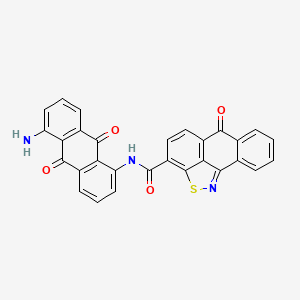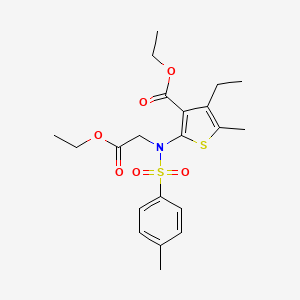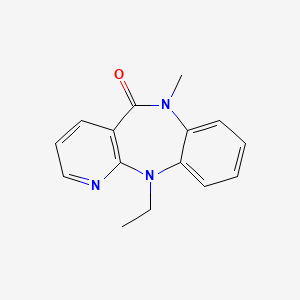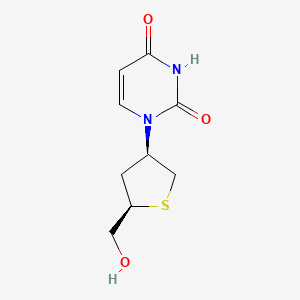![molecular formula C5H3N5O2 B12802144 6-Nitrotetrazolo[1,5-a]pyridine CAS No. 35235-73-5](/img/structure/B12802144.png)
6-Nitrotetrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring with a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrotetrazolo[1,5-a]pyridine typically involves the reaction of 2-chloro-3,5-dinitropyridine with tetrazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
6-Nitrotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Cyclization: Various cyclization agents depending on the desired product
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group
Substituted Tetrazolopyridines: Formed by nucleophilic substitution reactions
Scientific Research Applications
6-Nitrotetrazolo[1,5-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Nitrotetrazolo[1,5-a]pyridine involves its interaction with various molecular targets. The nitro group and the tetrazole ring play crucial roles in its reactivity and biological activity. The compound can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: Similar structure with a bromine atom instead of a nitro group.
7-Alkylamino-6-nitrotetrazolo[1,5-a]pyrimidines: Structural analogs with potential biological activities.
Uniqueness
6-Nitrotetrazolo[1,5-a]pyridine is unique due to its specific arrangement of the nitro group and the tetrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
35235-73-5 |
|---|---|
Molecular Formula |
C5H3N5O2 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
6-nitrotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-1-2-5-6-7-8-9(5)3-4/h1-3H |
InChI Key |
FVSDBFPXGMEACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


